molecular formula C19H16ClFN2O4S B13373023 (5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13373023
M. Wt: 422.9 g/mol
InChI Key: YNZGSWUBDPQABV-PXNMLYILSA-N
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Description

2-[(3-chloro-4-fluorophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-4-fluorophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 3-chloro-4-fluoroaniline with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting Schiff base is then cyclized with thioglycolic acid to form the thiazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(3-chloro-4-fluorophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3-chloro-4-fluorophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its anticancer or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(3-chloro-4-fluorophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one lies in its specific structural features, such as the presence of both chloro and fluoro substituents on the phenyl ring and the trimethoxybenzylidene moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C19H16ClFN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

(5Z)-2-(3-chloro-4-fluorophenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16ClFN2O4S/c1-25-14-6-10(7-15(26-2)17(14)27-3)8-16-18(24)23-19(28-16)22-11-4-5-13(21)12(20)9-11/h4-9H,1-3H3,(H,22,23,24)/b16-8-

InChI Key

YNZGSWUBDPQABV-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=NC3=CC(=C(C=C3)F)Cl)S2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=NC3=CC(=C(C=C3)F)Cl)S2

Origin of Product

United States

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